Octamylamine
Overview
Description
It is a bioactive chemical known for its anticholinergic and antispasmodic properties . This compound is characterized by its strong basicity and slight aromatic odor .
Synthetic Routes and Reaction Conditions:
Method 1: Octamylamine can be synthesized through the acid hydrolysis of cyanated octanoate. In this method, cyanated octanoate reacts with water under acidic conditions to form octanoic acid. This acid then undergoes ester exchange with an excess of amine (such as pentylamine) at high temperatures to yield this compound.
Method 2: Another common method involves the reaction of cyanated octanoyl chloride with an amine. The cyanated octanoyl chloride is added to an amine solution, resulting in the formation of this compound and the release of hydrogen chloride gas.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the specific requirements and production capabilities of the manufacturing facility .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions of this compound can occur under specific conditions, often involving reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the electrophile used.
Mechanism of Action
Target of Action
Octamylamine primarily targets the Muscarinic Acetylcholine Receptor (mAChR) . mAChRs are a type of G protein-coupled receptor (GPCR) that are activated by the neurotransmitter acetylcholine. They play a crucial role in neuronal signaling.
Mode of Action
As an anticholinergic and antispasmodic agent , this compound interacts with its target, the mAChR, by inhibiting its function. This inhibition prevents the action of acetylcholine, reducing the transmission of signals in certain neuronal pathways.
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .
Biochemical Analysis
Biochemical Properties
Octamylamine plays a significant role in biochemical reactions, particularly in its interaction with muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, this compound inhibits the action of acetylcholine on mAChRs, leading to a decrease in parasympathetic nervous system activity . This interaction is crucial in understanding its antispasmodic effects, as it helps to relax smooth muscles and reduce spasms.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the binding of acetylcholine to mAChRs, which in turn modulates downstream signaling cascades. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, this compound’s antispasmodic properties are a result of its ability to relax smooth muscle cells by reducing their excitability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine. This binding interaction inhibits the activation of G-proteins associated with mAChRs, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation . Additionally, this compound may influence gene expression by modulating transcription factors involved in the cholinergic signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antispasmodic effects, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasms without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, blurred vision, and urinary retention have been observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the cholinergic system. It interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine . By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine, thereby enhancing its anticholinergic effects. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cholinergic signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters, which determine its localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic acetylcholine receptors . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential.
Scientific Research Applications
Octamylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic applications, including its use as an anticholinergic agent, is ongoing.
Comparison with Similar Compounds
Hexamethylenediamine: Another aliphatic amine with similar basicity and reactivity.
Decylamine: A longer-chain aliphatic amine with comparable properties.
Pentylamine: A shorter-chain aliphatic amine used in similar synthetic applications.
Uniqueness of Octamylamine: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of a branched chain and a primary amine group makes it particularly useful in certain synthetic and biological applications .
Properties
IUPAC Name |
6-methyl-N-(3-methylbutyl)heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWTWWBIHKIYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057756 | |
Record name | Octamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-59-0 | |
Record name | Octamylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octamylamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octamylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAMYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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